molecular formula C12H14O B1589468 2,5,7-Trimethyl-1-indanone CAS No. 65001-59-4

2,5,7-Trimethyl-1-indanone

Cat. No. B1589468
CAS RN: 65001-59-4
M. Wt: 174.24 g/mol
InChI Key: YACBQDSJEQTNRJ-UHFFFAOYSA-N
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Description

2,5,7-Trimethyl-1-indanone is a chemical compound with the molecular formula C12H14O . It is a derivative of 1-indanone, which is a colorless solid .


Molecular Structure Analysis

The molecular structure of 2,5,7-Trimethyl-1-indanone consists of a fused cyclohexane and benzene ring (indanone structure) with three methyl groups attached to the cyclohexane ring .


Chemical Reactions Analysis

1-Indanones, including 2,5,7-Trimethyl-1-indanone, have been found to be versatile in chemical reactions. They have been used in annulations to access fused- and spiro frameworks . They are also involved in various transformations that offer stereoselective formation of desired polycyclic compounds .


Physical And Chemical Properties Analysis

2,5,7-Trimethyl-1-indanone has a molecular weight of 174.24 . Other physical and chemical properties such as boiling point, density, and flash point are also provided .

Scientific Research Applications

Chemical Synthesis and Catalysis

  • 2,5,7-Trimethyl-1-indanone plays a role in chemical synthesis, particularly in the formation of 1-indanones, a compound group with broad applications. A copper-catalyzed annulation–cyanotrifluoromethylation of 1,6-enynes has been established, enabling the construction of trifluoromethylated 1-indanones, a process that involves a radical triggered addition and cyclization cascade (Zhang et al., 2020). Similarly, the synthesis of 2-indanones via [4 + 1] annulation reactions of (trialkylsilyl)arylketenes demonstrates the importance of 2,5,7-Trimethyl-1-indanone in facilitating complex organic reactions (Dalton et al., 2002).

Material Science

  • In material science, 2,5,7-Trimethyl-1-indanone is utilized in the development of novel materials. For example, its derivatives have been used in the synthesis of high and ultrahigh molecular weight poly(propylene) plastomers, demonstrating its versatility in polymer science (Cobzaru et al., 2005).

Medicinal Chemistry

  • In the field of medicinal chemistry, indanone derivatives, including those related to 2,5,7-Trimethyl-1-indanone, show significant potential. They have been found to exhibit a range of biological activities, including anticancer properties. A study highlighted the anticancer activity and toxicity profiles of a benzylidene indanone lead molecule, indicating the therapeutic potential of such compounds (Singh et al., 2015).

Agrochemical Applications

  • The compound has applications in agrochemicals as well. For instance, a seed germination inhibitor, 3,4,5-trimethyl-2(5H)-furanone, synthesized from related compounds, has promising applications in agriculture (Surmont et al., 2010).

Spectroscopic and Quantum Chemical Studies

  • Spectroscopic and quantum chemical studies of 2,5,7-Trimethyl-1-indanone derivatives also highlight their importance. Research focusing on the synthesis, spectroscopic, and quantum chemical study of novel Arylidene Indanones has provided insights into their structural and electronic properties, underscoring their relevance in various scientific domains (Shinde et al., 2020).

properties

IUPAC Name

2,5,7-trimethyl-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c1-7-4-8(2)11-10(5-7)6-9(3)12(11)13/h4-5,9H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YACBQDSJEQTNRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC(=CC(=C2C1=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70472093
Record name 2,5,7-Trimethyl-1-indanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70472093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5,7-Trimethyl-1-indanone

CAS RN

65001-59-4
Record name 2,5,7-Trimethyl-1-indanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70472093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

107 g (810 mmol) of AlCl3 are slowly added to a solution of 34.4 g (324 mmol) of m-xylene (99% pure) and 74 g (324 mmol) of 2-bromoisobutyryl bromide (98% pure) in 600 ml of analytical grade methylene chloride via a solids metering funnel at room temperature, while stirring vigorously, whereupon vigorous evolution of gas started. The mixture was stirred at room temperature for 15 hours, poured onto ice-water, which was acidified with 25 ml of concentrated HCl, and extracted several times with ether. The combined organic phases were washed first with a saturated NaHCO3 solution and then with a saturated NaCl solution and dried with magnesium sulfate. The oil which remained after the solvent had been stripped off under reduced pressure was distilled over a short distillation bridge. 52.4 g of the indanone 1 passed over at 81°-90° C./0.1-0.2 mbar in the form of a colorless oil which crystallized at room temperature. The yield was 93%.
Name
Quantity
107 g
Type
reactant
Reaction Step One
Quantity
34.4 g
Type
reactant
Reaction Step One
Quantity
74 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Aluminium chloride (38 g, 0.29 mole) was suspended in 200 ml of anhydrous dichloromethane. 2-Chloro-2,2′,4′-trimethylpropiophenone (30.0 g, 0.14 mole) in 30 ml of heptane was slowly added to this suspension. During the addition (30 min) the temperature was kept at room temperature. After the addition was completed, the reaction mixture was stirred for 1 h at room temperature. The reaction mixture was poured onto 400 g of ice water, and the organic layer was separated. The organic layer was successively washed twice with a 5 wt % aqueous hydrochloric acid solution (150 ml) and once with a 2 wt % aqueous sodium bicarbonate solution (150 ml). After drying over anhydrous magnesium sulfate the solution was concentrated under reduced pressure. The yield of crude 2,5,7-trimethyl-1-indanone was 22.9 g or 92%. A sample was crystallized from pentane to give crystalline material.
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
400 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

107 g (810 mmol) of AlCl3 were slowly added to a solution of 34.4 g (324 mmol) of m-xylene (99% pure) and 74 g (324 mmol) of 2-bromoisobutyryl bromide (98% pure) in 600 ml of analytical grade methylene chloride via a solids metering funnel at room temperature, while stirring vigorously, whereupon vigorous evolution of gases started. The mixture was stirred at room temperature 15 hours, poured onto ice-water, which was acidified with 25 ml of concentrated HC1, and extracted several times with ether. The combined organic phases were washed first with a saturated NaHCO3 solution and then with a saturated NaC1 solution, and dried with magnesium sulfate. The oil which remained after the solvent had been stripped off under reduced pressure was distilled over a short distillation bridge. 52.4 g of the indanone 1 passed over at 81°-90° C./0.1-0.2 mbar in the form of a colorless oil, which crystallized at room temperature. The yield was 93%.
Name
Quantity
107 g
Type
reactant
Reaction Step One
Quantity
34.4 g
Type
reactant
Reaction Step One
Quantity
74 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
4
Citations
M FUKUOKA, M KUROYANAGI… - Chemical and …, 1978 - jstage.jst.go.jp
The structures of twenty-four sesquiterpenes isolated from the young fronds were disclosed by chemical and physical methods. The stereostructures were established as 1-22 by …
Number of citations: 85 www.jstage.jst.go.jp
YP Lee, FL Hsu, JJ Kang, CK Chen, SS Lee - Drug Metabolism and …, 2012 - ASPET
The metabolic profile of the potent hypoglycemic agent, (2S)-pterosin A (1), in rat urine via intragastrical oral administration was investigated. In total, 19 metabolites (M1–M19) were …
Number of citations: 15 dmd.aspetjournals.org
RK Bationo, CM Dabiré, A Hema, RHC Nébié, E Palé… - Heliyon, 2022 - cell.com
Cymbopogon giganteus is a medicinal plant from Burkina Faso whose leaves are used in many traditional recipes to treat several diseases. However, no scientific studies have been …
Number of citations: 8 www.cell.com
RW Layer - 1955 - search.proquest.com
1. Background 1-indanones have most commonly been prepared from certain compounds by ring closure effected with Lewis acids such as, sulfuric acid or aluminum chloride. The …
Number of citations: 0 search.proquest.com

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